Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol
Description
Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol (CAS: 857934-89-5) is a boronic ester-containing compound with a hydroxymethylphenyl group and a phenyl substituent. Its structure features a pinacol-protected boronate group, which enhances stability and solubility in organic solvents, making it valuable in Suzuki-Miyaura cross-coupling reactions and as a precursor in medicinal chemistry . The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-481284) and is synthesized via palladium-catalyzed cross-coupling or reduction of formyl intermediates, as seen in analogous boronate derivatives .
Properties
IUPAC Name |
phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-11-15(13-16)17(21)14-9-6-5-7-10-14/h5-13,17,21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSDOGOXXYFZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol is a compound of interest due to its potential biological activity. The presence of the dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in drug design and development.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C17H24BNO3
- CAS Number : [Insert CAS Number if available]
Anticancer Properties
Research indicates that compounds containing dioxaborolane structures may exhibit anticancer properties. For instance, studies have shown that similar boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including:
- Inhibition of cell proliferation : Compounds with dioxaborolane moieties have been reported to interfere with cell cycle progression in cancer cells.
- Induction of apoptosis : Some derivatives have demonstrated the ability to activate apoptotic pathways in malignancies.
Antimicrobial Activity
The antimicrobial properties of phenylboronic acid derivatives have been well-documented. The dioxaborolane structure may enhance the interaction with microbial targets, leading to:
- Bactericidal effects : Evidence suggests that certain phenylboronic acid derivatives can disrupt bacterial cell wall synthesis.
- Fungal inhibition : Compounds similar to this compound have shown antifungal activity against various strains.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of a related compound containing a dioxaborolane group. The results showed significant inhibition of breast cancer cell lines with an IC50 value indicating effective cytotoxicity at low concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Dioxaborolane Derivative | MCF-7 (Breast) | 12.5 |
| Control (No Treatment) | - | - |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, a phenylboronic acid derivative was tested against Staphylococcus aureus and Candida albicans. The derivative exhibited promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Candida albicans | 16 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, synthetic, and functional attributes of phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol with structurally related boronate esters:
Key Observations:
Substituent Effects: Chloro (2d) and methanesulfonyl (S1-6) groups increase steric bulk and electronic modulation, influencing reactivity in cross-coupling . Phenolic hydroxyls (e.g., 2-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenol) enable metal chelation, useful in pro-drug designs .
Synthetic Yields :
- Compounds like 2b and 2d are synthesized in high yields (>85%) via NaBH4 reduction of formyl intermediates, whereas BPEA-2 analogs exhibit lower yields (5%) due to divergent synthetic routes .
Biological Relevance: this compound and its analogs are critical in synthesizing LXRβ agonists (e.g., S1-6) and kinase inhibitors, highlighting their versatility in drug discovery .
Structural Characterization :
- 1H/13C/11B NMR data (e.g., δ 1.39 ppm for pinacol methyl groups in 2d) are consistent across derivatives, confirming boronate integrity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is often synthesized via Suzuki-Miyaura cross-coupling reactions, where aryl halides react with boronic ester intermediates. For example, coupling 3-bromo-phenylmethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under palladium catalysis (e.g., Pd(dppf)Cl₂) in the presence of a base like K₂CO₃ . Reaction conditions such as solvent (e.g., THF or DMF), temperature (80–100°C), and catalyst loading significantly impact yield. Evidence from optimized protocols shows yields ranging from 62% to 87% depending on purification techniques like column chromatography or SFC (Supercritical Fluid Chromatography) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : The boronic ester moiety is sensitive to moisture and oxygen. Storage under inert gas (argon or nitrogen) at –20°C in amber vials is recommended. Pre-experiment drying of solvents (e.g., THF over molecular sieves) and immediate use after synthesis minimize hydrolysis. Safety protocols, including glove-box use for moisture-sensitive steps, are critical .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the aromatic and boronic ester regions (δ 1.3 ppm for tetramethyl groups).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 319.21) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for Suzuki-Miyaura reactions involving this compound?
- Methodological Answer : Discrepancies in yields often stem from byproduct formation (e.g., protodeboronation) or incomplete coupling. Systematic optimization includes:
- Screening bases (Na₂CO₃ vs. K₃PO₄) to adjust pH and reduce side reactions.
- Using additives like citric acid to stabilize the boronate intermediate .
- Monitoring reaction progress via TLC or in situ IR spectroscopy to identify optimal quenching times .
Q. What strategies are recommended for incorporating this compound into complex molecular architectures, such as drug candidates or polymeric materials?
- Methodological Answer : The boronic ester acts as a versatile handle for iterative cross-coupling. Examples include:
- Medicinal Chemistry : Conjugation with bioactive scaffolds (e.g., pyrrolo[3,4-c]pyrrole-1,4-diones) via sequential coupling steps .
- Materials Science : Integration into conjugated polymers for optoelectronic applications, requiring strict stoichiometric control and inert atmosphere polymerization .
Q. How can the environmental impact of this compound be evaluated in long-term ecological studies?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which assess:
- Environmental Fate : Hydrolysis rates in aqueous buffers (pH 5–9) to model biodegradation.
- Toxicity Profiling : Cell-based assays (e.g., cytotoxicity in Danio rerio embryos) and ecosystem-level studies .
- Analytical Tracking : LC-MS/MS detection in environmental matrices (soil, water) with detection limits <1 ppb .
Methodological Design & Theoretical Frameworks
Q. How should researchers design experiments to study the compound’s reactivity under varying thermodynamic conditions?
- Methodological Answer :
- Kinetic Studies : Use differential scanning calorimetry (DSC) to map exothermic/endothermic transitions.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states, validated by experimental Arrhenius plots .
Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinase inhibitors).
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon boronate modification .
Safety & Compliance
Q. What are the critical safety protocols for handling this compound in large-scale syntheses?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
